N-(3-chloro-4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a phenyl group at position 7, a methyl group at position 3, and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 3-chloro-4-methoxyphenyl group, which contributes to its electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting enzymatic pathways .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-27-21(29)20-19(15(11-24-20)13-6-4-3-5-7-13)26-22(27)31-12-18(28)25-14-8-9-17(30-2)16(23)10-14/h3-11,24H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRDWCUMVOWLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycle variations, substituent modifications, and biological activity. Below is a detailed comparison:
Core Heterocycle Variations
2.1.1 Pyrrolo[3,2-d]pyrimidinone Derivatives
- Target Compound: The pyrrolo[3,2-d]pyrimidinone core is substituted with a methyl group (position 3) and a phenyl group (position 7). The sulfur atom at position 2 links to an acetamide group.
- Analog from : Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Differences: Replaces the sulfanyl-acetamide group with a dipentylamino substituent and introduces an ethyl ester at position 5. The 4-chlorophenyl group at position 3 alters steric bulk compared to the methyl group in the target compound.
2.1.2 Thieno[3,2-d]pyrimidinone Derivatives
- Analog from : N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Differences: Substitutes the pyrrolo core with a thieno[3,2-d]pyrimidinone system. The 3-(2-methylpropyl) group introduces greater hydrophobicity compared to the methyl group in the target compound. Impact: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
2.1.3 Chromeno[2,3-d]pyrimidine Derivatives
- Analog from : N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Differences: Incorporates a chromeno-pyrimidine core fused with a benzene ring, adding planar rigidity. The 4-methoxyphenyl group at position 2 modifies π-π stacking interactions. Impact: Increased aromatic surface area may enhance binding to hydrophobic enzyme pockets .
Spectroscopic and Structural Comparisons
- NMR Analysis () : Comparative NMR studies of pyrrolo-pyrimidine derivatives (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the 3-methyl and 7-phenyl groups likely stabilize the core environment, while the 3-chloro-4-methoxyphenyl acetamide induces distinct shifts in regions A/B due to electron-withdrawing effects .
- X-ray Crystallography (): The ethyl 3-(4-chlorophenyl) analog () exhibits a planar pyrrolo-pyrimidine core with a dihedral angle of 8.2° between the chlorophenyl and pyrimidine rings, suggesting minimal steric clash. This contrasts with the target compound’s 3-methyl group, which may induce slight non-planarity .
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